molecular formula C7HClF3NO4 B2668981 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid CAS No. 111230-48-9

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Cat. No. B2668981
Key on ui cas rn: 111230-48-9
M. Wt: 255.53
InChI Key: AQXKNIXHFPOZFL-UHFFFAOYSA-N
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Patent
US04977154

Procedure details

To a solution of 42.1 g (200 mmol) of 3-chloro-2,4,5-trifluorobenzoic acid (E.P.O. No. 0 183 129) in 100 ml of sulfuric acid was added concentrated nitric acid (50 ml) dropwise such that the reaction temperature stayed below 40° C. The reaction mixture was heated at 60° C. for 18 hours, then poured cautiously onto 500 g of ice water. The aqueous solution was extracted with ether, and the ether extracts were washed with water, dried over magnesium sulfate, and concentrated to give 26.5 g of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
Quantity
42.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([F:13])=[C:4]([C:8]([N+:14]([O-:16])=[O:15])=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
42.1 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=C(C1F)F)F
Step Two
Name
ice water
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stayed below 40° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether
WASH
Type
WASH
Details
the ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C(=C(C1F)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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